3-Amino-4-(methoxycarbonyl)benzoic acid
Description
Properties
IUPAC Name |
3-amino-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOKLMFCKLEFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412129 | |
| Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60728-41-8 | |
| Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl 2-Aminoterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance Within Organic Synthesis and Advanced Chemical Transformations
The utility of 3-Amino-4-(methoxycarbonyl)benzoic acid in organic synthesis is primarily derived from the distinct reactivity of its functional groups. biosynth.com This structure allows it to serve as a versatile intermediate for constructing a variety of more complex molecules. clearsynth.com
The presence of both an amine and a carboxylic acid on the same aromatic scaffold makes it a valuable precursor for the synthesis of polymers, such as polyamides and polyesters. biosynth.com The amine group can react to form amide bonds, while the carboxylic acid can form ester or amide linkages, enabling its integration into polymer chains.
In more specific synthetic applications, the compound, also known by its synonym 1-methyl 2-aminoterephthalate, is used as a starting material for other specialized reagents. Research has documented its potential use in the synthesis of molecules such as 1-methyl-2-diphenylphosphinoterepthalate and methyl 4-(hydroxymethyl-2-iodobenzoate). Furthermore, its application has been explored in the context of solid-phase chemistry, specifically in attempts to prepare N-substituted aminoterephthalates on a solid support, which is a key technique for building libraries of compounds for screening purposes. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 60728-41-8 | biosynth.com |
| Molecular Formula | C₉H₉NO₄ | biosynth.com |
| Molecular Weight | 195.17 g/mol | biosynth.com |
| Melting Point | 217-220 °C | |
| Boiling Point | 394.9 °C | biosynth.com |
| Flash Point | 192.7 °C | biosynth.com |
| InChIKey | QKOKLMFCKLEFDV-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1ccc(cc1N)C(O)=O |
Role in Interdisciplinary Scientific Inquiry
Established Synthetic Routes and Strategies for Benzoid Scaffolds
The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the transformation of a nitro group into an amine. The key precursor is typically a nitro-substituted benzoic acid derivative, which is then subjected to reduction.
Nitration-Methoxylation Protocols
A plausible, though less commonly detailed, route involves the initial dinitration of a suitable benzoic acid precursor, followed by selective reduction and methoxylation. A more direct approach would be the nitration of 4-methoxybenzoic acid. The nitration of 4-alkoxybenzoic acids can be achieved using nitric acid, with concentrations ranging from 40-80%, at temperatures between 30-100°C. google.com This would be followed by the reduction of the nitro group.
Another strategy involves starting with a halogenated benzoic acid. For instance, 3-nitro-4-chlorobenzoic acid can serve as a starting material. This compound can undergo a nucleophilic aromatic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide, to introduce the methoxy (B1213986) group at the 4-position, yielding 3-nitro-4-methoxybenzoic acid. Subsequent reduction of the nitro group then produces the final product. A patent describes a similar process where 3-nitro-4-X-benzoic acid (X = F, Cl, Br, I) is first converted to an anilide, then reacted with methanol (B129727) in the presence of an alkaline reagent to introduce the methoxy group, followed by reduction. google.compatsnap.com
Catalytic Hydrogenation Approaches (e.g., using Raney nickel)
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. This method offers high yields and clean reactions. For the synthesis of this compound, the precursor 3-Nitro-4-(methoxycarbonyl)benzoic acid is hydrogenated in the presence of a catalyst.
Raney nickel is a common and cost-effective catalyst for this transformation. The reaction is typically carried out in a solvent such as methanol or isopropanol (B130326) under a hydrogen atmosphere at elevated temperature and pressure. For example, a patented process for the production of a related compound, dimethyl aminoterephthalate, involves the catalytic hydrogenation of dimethyl nitroterephthalate using a precious metal catalyst in isopropanol at 80-100°C and 0.3-2.5 MPa. google.com Similar conditions can be applied for the reduction of 3-Nitro-4-(methoxycarbonyl)benzoic acid. The use of bimetallic copper/nickel nanoparticles has also been shown to be effective for the hydrogenation of similar substrates, such as 3-nitro-4-methoxy-acetylaniline. rsc.orgresearchgate.net
A general procedure for the hydrogenation of nitrobenzoic acids involves dissolving the acid in an aqueous solution of an alkali metal salt to a pH of about 5 to 7 and treating it with hydrogen at a pressure below 100 psig in the presence of a hydrogenation catalyst. google.com
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | General Knowledge |
| Solvent | Methanol, Ethanol (B145695) | google.com |
| Temperature | 40-110°C | google.com |
| Pressure | < 100 psig | google.com |
Iron-Powder Reduction Techniques
The reduction of aromatic nitro compounds using iron powder in an acidic medium, known as the Béchamp reduction, is a classical and industrially significant method. This technique is valued for its cost-effectiveness and high functional group tolerance. commonorganicchemistry.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
In the synthesis of this compound, the nitro precursor would be treated with iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, in a solvent like ethanol or a mixture of ethanol and water. The reaction is typically heated to reflux to ensure complete conversion. The workup usually involves filtering off the iron salts and then isolating the product.
| Parameter | Value | Reference |
| Reducing Agent | Iron Powder | commonorganicchemistry.com |
| Acid | Acetic Acid, Hydrochloric Acid | commonorganicchemistry.com |
| Solvent | Ethanol, Ethanol/Water | commonorganicchemistry.com |
| Temperature | Reflux | commonorganicchemistry.com |
Stepwise Nitration, Alkaline Hydrolysis, and Reduction Methods
A multi-step synthetic sequence provides a high degree of control over the introduction of functional groups. A representative pathway starts with a readily available precursor like 3-nitro-4-chlorobenzoic acid.
This process can be outlined as follows:
Methoxylation: 3-nitro-4-chlorobenzoic acid is reacted with a sodium hydroxide (B78521) solution. This step can lead to the formation of 3-nitro-4-hydroxybenzoic acid. google.com To obtain the methoxy derivative, sodium methoxide would be used.
Reduction: The resulting 3-nitro-4-methoxybenzoic acid is then reduced to the corresponding amine. This reduction can be carried out using various methods, including catalytic hydrogenation or iron powder reduction as previously described. google.com
A patented method describes the synthesis of 3-amino-4-hydroxybenzoic acid starting from 3-nitro-4-chlorobenzoic acid. The first step involves reaction with sodium hydroxide solution at 100-105°C. The resulting 3-nitro-4-hydroxybenzoic acid is then subjected to a pressurized reduction reaction with a catalyst. google.com A similar strategy could be employed using sodium methoxide to yield the target molecule.
Analysis of Reaction Mechanisms and Pathway Elucidation
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products. The key transformations in the synthesis of this compound are the reduction of the nitro group and, for mechanistic analysis, the reverse reaction of oxidizing the amino group.
Oxidation Reactions of the Amino Moiety (e.g., to 3-Nitro-4-(methoxycarbonyl)benzoic acid)
While the primary goal is the synthesis of the amino compound, studying the oxidation of the amino group back to a nitro group provides insight into the compound's chemical stability and potential side reactions. The oxidation of aromatic amines to nitro compounds can be achieved using various oxidizing agents.
Common reagents for this transformation include:
Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid are effective for the oxidation of anilines to nitrobenzenes.
Sodium perborate (B1237305): In the presence of acetic acid, sodium perborate can oxidize anilines, particularly those with electron-withdrawing groups.
Hydrogen peroxide in the presence of a catalyst: Systems such as ammonium (B1175870) molybdate (B1676688) with hydrogen peroxide have been used for this oxidation.
In situ generated performic acid: A mixture of formic acid and hydrogen peroxide can be used for the selective oxidation of aromatic amines to nitroaromatics.
The mechanism of these oxidations generally involves the nucleophilic attack of the amino group on the oxidant, followed by a series of steps leading to the formation of the nitro group.
Reduction Reactions for Amino Group Formation from Nitro Precursors
The most common and industrially significant method for introducing the amino group at the 3-position is through the reduction of a nitro group precursor, typically 3-nitro-4-(methoxycarbonyl)benzoic acid. This transformation is a cornerstone in the synthesis of aromatic amines. nih.govnumberanalytics.com A variety of reducing agents and conditions can be employed, each with specific advantages regarding chemoselectivity, scalability, and cost. wikipedia.orgacs.org
Catalytic hydrogenation stands out as a highly efficient method. numberanalytics.com This process involves hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com It is often favored for its clean reaction profile and high yields. commonorganicchemistry.com For instance, the hydrogenation of dimethyl nitroterephthalate can achieve a conversion rate of 100% with product selectivity exceeding 99.5%. google.com Another approach involves using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). wikipedia.orgchemistrystudent.com While effective, these methods can require stoichiometric amounts of metal and may generate significant waste streams. chemistrystudent.com
More modern, metal-free reduction methods have also been developed. Reagents like trichlorosilane (B8805176) (HSiCl₃) offer a mild and chemoselective alternative, capable of reducing aromatic nitro groups efficiently without the need for heavy metal catalysts. nih.gov The choice of reduction method often depends on the presence of other functional groups in the molecule, as the reactivity of different reducing systems varies. organic-chemistry.org For example, catalytic hydrogenation with Pd/C can also reduce other functionalities, whereas zinc (Zn) in acidic conditions provides a milder option that may leave other reducible groups intact. commonorganicchemistry.com
| Method | Typical Reagents | Key Advantages | Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Nickel | High efficiency, clean reaction, mild conditions. numberanalytics.com | Can reduce other functional groups; requires specialized equipment. numberanalytics.comcommonorganicchemistry.com |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/AcOH | Cost-effective, well-established. wikipedia.orgchemistrystudent.com | Generates metal waste, requires stoichiometric reagents. chemistrystudent.com |
| Transfer Hydrogenation | Hydrazine/Raney Nickel | Avoids use of high-pressure hydrogen gas. wikipedia.org | Hydrazine is toxic. |
| Metal-Free Reduction | Trichlorosilane (HSiCl₃) | High chemoselectivity, mild conditions. nih.gov | Reagent sensitivity to moisture. |
Nucleophilic Substitution Reactions Involving the Amino Group
The amino group of this compound is nucleophilic and can participate in various substitution reactions. These reactions are crucial for building more complex molecules. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation is a common reaction where the amino group reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical intermediates. Alkylation reactions with alkyl halides can also occur, leading to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging. The amino group's reactivity allows it to be a building block in the synthesis of heterocyclic compounds and other complex organic structures. nih.gov
Esterification Reactions Pertaining to the Methoxycarbonyl Moiety
The methoxycarbonyl group, a methyl ester, is typically formed through the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method, involving the reaction of the carboxylic acid (3-aminoterephthalic acid) with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgorganic-chemistry.orgmasterorganicchemistry.com
This reaction is an equilibrium process. organic-chemistry.org To drive it towards the formation of the ester product, it is common to use a large excess of the alcohol (methanol) or to remove the water that is formed as a byproduct, often through azeotropic distillation. libretexts.orgmasterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl group for nucleophilic attack by the methanol. youtube.com
Selective esterification is critical when dealing with dicarboxylic acids like 3-aminoterephthalic acid. Achieving mono-esterification at the 4-position while leaving the 1-position carboxylic acid free requires careful control of reaction conditions, such as the stoichiometry of the reactants and the choice of catalyst. researchgate.netnih.gov
| Factor | Description | Common Practice |
|---|---|---|
| Reactants | Carboxylic Acid + Alcohol | 3-Aminoterephthalic acid + Methanol |
| Catalyst | Strong Acid | H₂SO₄, p-TsOH, HCl. organic-chemistry.org |
| Equilibrium Control | Shifting equilibrium to favor product formation. | Using excess alcohol or removing water byproduct. libretexts.org |
| Selectivity | Targeting one of two carboxylic acid groups. | Controlled stoichiometry and reaction conditions. organic-chemistry.org |
Regioselectivity and Stereochemical Considerations in Synthesis (e.g., nitration at the 3-position)
The synthesis of this compound heavily relies on controlling the regioselectivity of electrophilic aromatic substitution reactions, particularly the initial nitration step. The starting material is often 4-(methoxycarbonyl)benzoic acid. In this precursor, the benzene (B151609) ring has two substituents: a carboxylic acid group (-COOH) and a methoxycarbonyl group (-COOCH₃).
Both the -COOH and -COOCH₃ groups are electron-withdrawing and act as deactivating, meta-directing groups in electrophilic aromatic substitution. quora.comunizin.orglibretexts.org This means they direct incoming electrophiles, such as the nitronium ion (NO₂⁺) during nitration, to the positions meta to themselves. For 4-(methoxycarbonyl)benzoic acid, the positions meta to the -COOH group are 3 and 5. Similarly, the positions meta to the -COOCH₃ group are 2 and 6. The position that is meta to both groups is the 3-position (and the equivalent 5-position). Therefore, nitration of 4-(methoxycarbonyl)benzoic acid with a mixture of nitric acid and sulfuric acid strongly favors the introduction of the nitro group at the 3-position, leading to the desired precursor, 3-nitro-4-(methoxycarbonyl)benzoic acid, with high regioselectivity. savemyexams.comtruman.edu Maintaining low temperatures during this reaction is often crucial to prevent side reactions and the formation of ortho isomers. truman.edu
Optimization of Synthetic Conditions and Yield Enhancement
Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield, purity, and cost-effectiveness. Key areas for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and time. aidic.it
In the reduction of the nitro precursor, catalyst selection and loading are critical. For catalytic hydrogenation, optimizing the amount of Pd/C catalyst can significantly impact reaction time and efficiency. chemistryviews.org Recent developments have focused on using very low catalyst loadings (e.g., 0.4 mol%) in aqueous media with the aid of surfactants, which form nanomicelles where the reaction can occur efficiently. chemistryviews.org This approach not only improves efficiency but also simplifies product isolation and allows for catalyst recycling. chemistryviews.org
For the esterification step, optimization involves finding the right balance of catalyst concentration and temperature to achieve high conversion rates while minimizing side reactions. The use of solid acid catalysts is also being explored to simplify catalyst removal and recycling. google.com Continuous flow chemistry offers another avenue for optimization, providing better control over reaction parameters, enhancing safety, and potentially increasing throughput compared to traditional batch processes. nih.gov
Advanced Chemical Transformations and Derivatization of 3 Amino 4 Methoxycarbonyl Benzoic Acid
Synthesis of Functionalized Analogues and Derivatives
The modification of 3-amino-4-(methoxycarbonyl)benzoic acid is a key strategy for developing new chemical entities with tailored properties. These modifications can be directed at the aromatic ring, the amino group, or the carboxylic acid function, leading to a diverse library of analogues.
The core benzoic acid structure of this compound serves as a scaffold for the synthesis of more complex derivatives. The compound is a notable intermediate in the preparation of therapeutic agents, including sodium-glucose co-transporter 2 (SGLT2) inhibitors used in diabetes management. The synthesis of these derivatives often involves leveraging the existing functional groups to introduce new substituents onto the aromatic ring or to modify the carboxyl group.
Common transformations include:
Oxidation: The amino group can be oxidized to a nitro group using agents like potassium permanganate (B83412) or hydrogen peroxide, yielding 3-Nitro-4-(methoxycarbonyl)benzoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
Acylation: The amino group can be acylated to form amides, a common strategy in the synthesis of biologically active molecules. ontosight.ai
Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms onto the ring, further modifying the electronic properties and providing handles for subsequent cross-coupling reactions.
The preparation of these derivatives is often guided by the desired properties of the final compound, with reaction conditions optimized to achieve high yields and regioselectivity. For instance, the nitration of related benzoic acid derivatives is highly regioselective in strongly acidic media.
Table 1: Key Reactions in the Synthesis of Substituted Benzoic Acid Derivatives
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation | Potassium permanganate, Hydrogen peroxide | Nitro-substituted benzoic acid |
| Substitution | Alkyl halides, etc. | N-substituted derivatives |
A specific area of interest is the modification of the amino functionalities to create novel amino acid derivatives. A prime example is 3-Amino-4-(methylamino)benzoic acid, a derivative where one of the parent compound's amino hydrogens is replaced by a methyl group on the adjacent nitrogen. rlavie.comnih.gov This modification alters the electronic and steric properties of the molecule, influencing its chemical behavior and potential biological activity.
The synthesis of such derivatives can be achieved through reductive amination or other N-alkylation strategies. The resulting compounds, like 3-Amino-4-(methylamino)benzoic acid, are themselves valuable intermediates for further chemical elaboration. rlavie.comprepchem.com
Table 2: Properties of 3-Amino-4-(methylamino)benzoic acid
| Property | Value |
|---|---|
| CAS Number | 66315-15-9 |
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| Appearance | Yellow solid |
Coupling Reactions and Linker Chemistry
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid, makes it an ideal candidate for use in coupling reactions and as a component in linker chemistry. google.comnih.gov Linkers are crucial components in complex molecular constructs like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where they connect a targeting moiety to a payload. nih.govresearchgate.net
The primary amine and carboxylic acid groups can readily form stable amide bonds through standard peptide coupling protocols. google.com Reagents such as DIC (Diisopropylcarbodiimide) or HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate) are commonly used to facilitate this condensation reaction. google.com This allows the molecule to be incorporated into peptide chains or to link different molecular fragments together. nih.gov
Furthermore, the aromatic core of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.nettcichemicals.com While the parent compound itself would require prior modification (e.g., halogenation of the ring) to serve as a substrate, structurally similar compounds like 3-Chloro-4-(methoxycarbonyl)phenylboronic acid are used in such reactions, highlighting the potential for this class of molecules in constructing complex biaryl structures. tcichemicals.com
Exploration of Novel Reaction Pathways and Reactivity Patterns
The reactivity of this compound is governed by the electronic properties of its functional groups. The presence of both an electron-donating amino group and electron-withdrawing carboxylic acid and ester groups creates a unique electronic environment that influences its reaction pathways.
Key reactivity patterns include:
Nucleophilicity of the Amino Group: The amino group at the 3-position is a strong nucleophile and an activating, ortho-para directing group for electrophilic aromatic substitution. This directs incoming electrophiles to positions 2 and 6.
Electrophilicity of the Carboxyl/Ester Groups: The carboxylic acid at the 1-position and the methoxycarbonyl group at the 4-position are deactivating, meta-directing groups. The carboxyl group can be activated (e.g., by conversion to an acyl chloride) to become highly electrophilic, facilitating reactions with nucleophiles to form amides or esters. googleapis.com
Amphoteric Nature: The molecule possesses both acidic (carboxylic acid) and basic (amino group) functionalities, allowing it to react with both bases and acids.
Research into its reactivity can uncover novel transformations. For example, exploring its participation in multicomponent reactions or its use as a scaffold in combinatorial chemistry could lead to the discovery of new molecules with unique properties. The inherent functionality allows for the study of protein-ligand interactions and the development of novel enzyme inhibitors by systematically modifying the structure.
Applications in Medicinal Chemistry and Drug Discovery
Intermediate in Pharmaceutical Synthesis
The utility of 3-Amino-4-(methoxycarbonyl)benzoic acid as a versatile intermediate is a cornerstone of its importance in pharmaceutical research and development. Its trifunctional nature allows for a wide range of chemical transformations, making it a valuable starting material for the synthesis of complex molecules with therapeutic potential.
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood glucose levels by preventing the kidneys from reabsorbing glucose back into the bloodstream. google.com The synthesis of these complex molecules often requires multi-step procedures, and this compound provides a crucial building block in these synthetic pathways. While the exact synthetic routes are often proprietary, the structural framework of this aminobenzoic acid derivative is incorporated into the final SGLT2 inhibitor molecule, highlighting its importance in the production of these life-changing medications.
Beyond its role in the synthesis of SGLT2 inhibitors, this compound serves as a versatile building block for a variety of other therapeutic agents and bioactive molecules. smolecule.com Its potential as a precursor for anti-inflammatory drugs and anticonvulsants has been noted. smolecule.com The presence of the amino and carboxylic acid groups allows for the formation of amide bonds, a common linkage in many pharmaceuticals. For instance, a closely related compound, 3-methoxy-4-hydroxybenzoic acid, has been utilized as a starting material for the synthesis of bosutinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia. mdpi.com Similarly, derivatives of 3-nitro-4-X-benzoic acid (where X is a halogen) have been used to prepare 3-amino-4-methoxybenzanilide, an important intermediate in the dye industry with potential applications in other areas of chemical synthesis. google.com These examples, while not directly starting from this compound, illustrate the synthetic utility of the aminobenzoic acid scaffold in constructing complex therapeutic agents.
Design and Development of Lead Compounds in Drug Development
In the initial phases of drug discovery, the identification and optimization of lead compounds are critical steps. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The concept of a "scaffold" is central to this process, representing a core molecular structure upon which various functional groups can be attached and modified.
Given its rigid aromatic core and multiple points for functionalization, this compound possesses the desirable characteristics of a drug-like scaffold. rsc.org While specific examples of its direct use as a lead compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The benzoic acid framework is a common feature in many approved drugs, and the presence of both an amino and a methoxycarbonyl group provides handles for combinatorial chemistry approaches to generate libraries of derivatives for high-throughput screening. This allows medicinal chemists to systematically explore the chemical space around the scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and assessing the resulting changes in activity, researchers can identify the key structural features responsible for the desired pharmacological effect.
While specific SAR studies focused exclusively on derivatives of this compound are not widely reported, the principles of SAR can be readily applied to this scaffold. For example, studies on other benzoic acid derivatives have provided valuable insights. A study on a series of benzoic acid derivatives as tyrosinase inhibitors revealed that the nature and position of substituents on the aromatic ring significantly impacted their inhibitory potential. nih.gov Another study on 3-phenylcoumarin-based inhibitors of monoamine oxidase B (MAO-B) demonstrated how modifications to the coumarin (B35378) and phenyl rings influenced the inhibitory activity. frontiersin.org
| Modification Site | Potential Modifications | Rationale |
|---|---|---|
| Amino Group (-NH2) | Alkylation, Acylation, Sulfonylation | To explore the impact of size, electronics, and hydrogen bonding capacity on target interaction. |
| Methoxycarbonyl Group (-COOCH3) | Ester hydrolysis to carboxylic acid, Amide formation, Reduction to alcohol | To investigate the role of the ester functionality and explore alternative interactions with the target. |
| Aromatic Ring | Introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) | To modulate the electronic properties and steric profile of the molecule. |
Computational and Structure-Based Drug Design Initiatives (e.g., molecular docking)
In recent years, computational methods have become an indispensable tool in drug discovery and development. Techniques such as molecular docking, virtual screening, and molecular dynamics simulations allow researchers to predict how a small molecule might interact with a biological target at the atomic level. This in silico approach can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.
Numerous studies have demonstrated the utility of molecular docking for various benzoic acid derivatives. For instance, in silico studies have been used to predict the binding of benzamide (B126) derivatives to bacterial targets and to evaluate the potential of coumarin derivatives against various systemic diseases. mdpi.combiointerfaceresearch.com These studies typically involve creating a 3D model of the target protein and then computationally "docking" a library of small molecules into the active site to predict their binding affinity and orientation.
While specific molecular docking studies focusing on this compound are not extensively published, its structure is amenable to such computational analyses. The compound and its virtual derivatives could be docked into the active sites of various enzymes or receptors to identify potential new biological targets or to optimize their interactions with known targets. The results of these in silico studies can provide valuable hypotheses that can be tested experimentally, thereby guiding the design of more effective therapeutic agents.
Investigation of Biological Activities and Pharmacological Potential
The ultimate goal of medicinal chemistry is to identify compounds with beneficial biological activities that can be developed into new medicines. Preliminary investigations into the biological and pharmacological potential of this compound and its derivatives have revealed some interesting findings.
Research has shown that this compound can interact with enzymes such as lactate (B86563) dehydrogenase and amino acid oxidases, suggesting a potential role in metabolic pathways. Furthermore, research has suggested that derivatives of the closely related 3-amino-4-methoxybenzoic acid may possess antimicrobial and antifungal properties. While further research is needed to explore its specific therapeutic potential, these initial findings are promising.
| Compound/Derivative | Investigated Activity | Key Findings | Reference |
|---|---|---|---|
| This compound | Enzyme Interaction | Interacts with lactate dehydrogenase and amino acid oxidases. | |
| Derivatives of 3-amino-4-methoxybenzoic acid | Antimicrobial and Antifungal Activity | Potential for antimicrobial and antifungal properties has been suggested. | smolecule.com |
Role in Biochemical and Biological Investigations
Interaction with Enzymes and Modulation of Metabolic Pathways
While the specific modulatory effects of 3-Amino-4-(methoxycarbonyl)benzoic acid on metabolic pathways are not well-characterized in accessible research, its structural similarity to other aminobenzoic acid derivatives suggests potential interactions with various enzymes. The presence of both an amino group and a carboxyl group, common features in biological molecules, provides a basis for potential binding to enzyme active sites.
Currently, there is a lack of specific published research detailing the influence of this compound on the activity of lactate (B86563) dehydrogenase (LDH). LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate. While some benzoic acid derivatives have been investigated as enzyme inhibitors, specific kinetic data, such as IC50 or Ki values, for the interaction between this compound and LDH are not available in the public domain.
Detailed studies on the interactions between this compound and amino acid oxidases are not readily found in scientific literature. Amino acid oxidases are enzymes that catalyze the oxidative deamination of amino acids. The potential for this compound to act as a substrate or inhibitor for these enzymes has not been specifically elucidated.
The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, fungi, and some protozoans. While it is a known target for various inhibitors, there is no specific data available that details the impact of this compound on the enzymes within this pathway.
Characterization of Substrate and Inhibitor Roles in Enzymatic Processes
The characterization of this compound as either a substrate or an inhibitor for specific enzymatic processes is not well-documented. For a compound to be a substrate, it must be chemically transformed by an enzyme's catalytic activity. As an inhibitor, it would bind to the enzyme and decrease its activity. Without specific enzymatic assays and kinetic studies, its precise role in enzymatic processes remains undetermined.
| Enzymatic Role | Status for this compound | Supporting Data |
| Substrate | Undetermined | No available studies demonstrating enzymatic conversion. |
| Inhibitor | Undetermined | No available kinetic data (e.g., IC50, Ki) from inhibition assays. |
Structural Biology and Molecular Recognition Studies
Applications in Protein-Ligand Interaction Studies
The primary application of the 3-Amino-4-(methoxycarbonyl)benzoic acid framework in this context is as a building block for creating libraries of derivative compounds. These derivatives are then used to probe the binding pockets of proteins and understand the principles of molecular recognition. The unique arrangement of an amino group and a methoxycarbonyl group on a benzoic acid core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR).
By systematically altering the substituents on this scaffold, researchers can investigate how changes in size, charge, and hydrogen-bonding potential affect a ligand's affinity and selectivity for a target protein. This approach is fundamental in fields like drug discovery, where understanding the specific interactions between a small molecule and its protein target is crucial for designing effective therapeutics. For instance, derivatives of this scaffold are instrumental in developing inhibitors for enzymes such as sodium-glucose co-transporter 2 (SGLT2), where the core structure is elaborated to fit precisely into the enzyme's active site.
Elucidation of Binding Mechanisms and Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mechanism at an atomic level. Derivatives synthesized from the this compound scaffold are frequently analyzed using in silico docking simulations to predict their binding modes and affinities before undertaking more resource-intensive experimental studies.
These simulations place the ligand into the three-dimensional structure of the target protein's binding site and calculate a score based on the energetic favorability of the interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified. For example, in the development of SGLT2 inhibitors, docking studies reveal how the gliflozin drugs, which can be synthesized from related precursors, occupy the glucose-binding site. The simulations show that specific amino acid residues within the active site form critical contacts with the inhibitor, locking the transporter in a conformation that prevents glucose reabsorption. nih.gov
Below is a table summarizing typical interactions identified through molecular docking studies of enzyme inhibitors derived from aromatic scaffolds.
| Target Protein | Key Interacting Amino Acid Residues | Primary Interaction Type |
|---|---|---|
| Sodium-Glucose Co-transporter 2 (SGLT2) | Asn64, Ser66, Glu88, Tyr263, Gln428 | Hydrogen Bonding, Hydrophobic Interactions |
| Thrombin | Met318 | Hydrogen Bonding |
| Monoamine Oxidase B (MAO-B) | (Not Specified) | Hydrophobic Interactions |
Development of Enzyme Inhibitors and Modulators
The this compound structure is a valuable starting point for the rational design of enzyme inhibitors. Its functional groups serve as chemical handles for adding other molecular fragments that can enhance binding affinity and selectivity for a specific enzyme target. The development of such inhibitors is a cornerstone of modern pharmacology.
A prominent example is the class of SGLT2 inhibitors used in the management of type 2 diabetes. nih.gov The synthesis of these complex molecules can utilize aminobenzoic acid derivatives as key intermediates. The goal of the synthetic modifications is to create a molecule that mimics the structure of glucose enough to bind to the SGLT2 transporter but is different enough to inhibit its function. Structure-activity relationship (SAR) studies are central to this process; by synthesizing a series of related compounds from the initial scaffold, chemists can identify which molecular features are essential for potent inhibition. nih.govnih.gov This iterative process of synthesis, biological testing, and structural analysis allows for the optimization of lead compounds into effective drugs.
Spectroscopic and Crystallographic Investigations of Binding Events
While computational methods like docking provide valuable hypotheses, experimental techniques are required to confirm the binding of a ligand and determine its precise interaction with a protein. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods for this purpose.
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a protein-ligand complex. To achieve this, the protein must be co-crystallized with the inhibitor, or the inhibitor must be soaked into a pre-existing protein crystal. The resulting electron density map reveals the exact orientation and conformation of the inhibitor within the protein's binding site, confirming the interactions predicted by docking studies. For example, the cryogenic electron microscopy (cryo-EM) structure of the human SGLT2 in complex with the inhibitor empagliflozin (B1684318) definitively showed how the drug occupies the sugar-binding site and locks the transporter in an outward-open conformation, thereby explaining its inhibitory mechanism. nih.gov
NMR Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions in solution, which more closely mimics the physiological environment. Techniques such as Chemical Shift Perturbation (CSP) are used to identify the binding site. In a typical CSP experiment, a 2D NMR spectrum of the protein is recorded alone and then again in the presence of the ligand. The amino acids in the protein that are involved in binding the ligand will experience a change in their chemical environment, causing their corresponding signals in the NMR spectrum to shift. By mapping these shifts onto the protein's structure, researchers can identify the binding interface. While specific NMR studies detailing the binding of ligands directly derived from this compound are not prominent, this technique is a standard and vital part of the characterization process for any novel enzyme inhibitor.
Contribution to Materials Science and Advanced Chemical Systems
Potential in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis
The molecular structure of 3-amino-4-(methoxycarbonyl)benzoic acid, featuring both a carboxylic acid and an amino group, suggests its potential as a versatile ligand in coordination chemistry. The carboxylate group can readily coordinate with metal ions, a fundamental interaction in the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govekb.eg MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The specific arrangement and chemical nature of these components give rise to materials with exceptionally high surface areas and tunable pore sizes.
While direct examples of MOFs synthesized from this compound are not extensively documented in publicly available research, the principles of MOF chemistry strongly support its suitability as a linker molecule. The carboxylic acid moiety can act as a primary binding site to metal centers, forming the nodes of the framework. The amino group, while also capable of coordination, can serve several roles. It can act as a secondary coordination site, potentially leading to the formation of more complex and robust framework topologies. Furthermore, the amino group can be a site for post-synthetic modification, where additional functional groups are grafted onto the MOF after its initial synthesis to tailor its properties for specific applications such as gas separation, catalysis, or drug delivery. ekb.eg
The presence of the methoxycarbonyl group adds another layer of functionality. It can influence the electronic properties of the ligand and, by extension, the resulting framework. This ester group could also be hydrolyzed post-synthesis to generate a second carboxylic acid site, creating a different ligand within the framework and altering its coordination environment and properties. The potential for such transformations makes this compound an intriguing candidate for the design of dynamic and functional MOFs. The development of new MOFs often involves the exploration of novel organic linkers, and the unique combination of functional groups on this molecule makes it a promising area for future research in the field of crystal engineering and materials design.
Integration into Polymeric Structures and Hybrid Materials Development
The functional groups of this compound also lend themselves to its use as a monomer in the synthesis of advanced polymeric and hybrid materials. The amino and carboxylic acid groups are classic functionalities for polymerization reactions, such as the formation of polyamides.
A notable example of a related polymer is poly-3-amino-4-methoxybenzoic acid, which has been investigated for its conductive properties. When integrated with gelatin, it forms a conductive biomaterial hydrogel known as poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). scholaris.ca This hybrid material has been explored for biomedical applications, specifically in the context of cardiac tissue engineering to re-synchronize myocardial contraction. scholaris.ca The polymer component provides electrical conductivity, a crucial property for tissues that rely on electrical signaling, while the gelatin matrix offers biocompatibility and a scaffold for tissue growth. This research highlights the potential for polymers derived from aminobenzoic acids to be key components in the development of sophisticated, functional hybrid materials.
Furthermore, the general class of aminobenzoic acid derivatives is known for its utility in creating high-performance polymers. For instance, derivatives like 3-amino-4-hydroxybenzoic acid are used to synthesize polybenzoxazoles (PBOs), a class of polymers known for their exceptional thermal stability and mechanical strength. researchgate.net While not a direct application of this compound, this demonstrates the capacity of the underlying chemical scaffold to produce robust polymeric structures. The presence of the methoxycarbonyl group in the target compound could be leveraged to create polymers with tailored solubility, processability, and final material properties. The potential for this molecule to be incorporated into novel copolymers and composite materials remains an active area of materials science research.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 60728-41-8 |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol chemscene.comguidechem.com |
| Melting Point | 217-220 °C chemicalbook.comchemsrc.com |
| Boiling Point | 394.9±32.0 °C (Predicted) chemicalbook.com |
| Density | 1.373±0.06 g/cm³ (Predicted) chemicalbook.com |
Table 2: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| InChI | 1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) |
| InChI Key | QKOKLMFCKLEFDV-UHFFFAOYSA-N |
Analytical Methodologies for Research Characterization of 3 Amino 4 Methoxycarbonyl Benzoic Acid
Chromatographic Separation Techniques for Purity and Analysis (e.g., HPLC, TLC)
Chromatographic methods are essential for separating 3-Amino-4-(methoxycarbonyl)benzoic acid from potential impurities, starting materials, or side products generated during its synthesis. These techniques are central to both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound. Due to the compound's polar functional groups (amino and carboxylic acid) and aromatic nature, reversed-phase HPLC is a commonly applied method. A C18 stationary phase is typically effective. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for optimal separation. Given the compound's zwitterionic potential, mixed-mode columns that incorporate both reversed-phase and ion-exchange characteristics can also achieve high-resolution separation from closely related isomers. researchgate.net Detection is commonly performed using a UV detector, as the benzene (B151609) ring provides strong chromophoric activity.
Thin-Layer Chromatography (TLC): TLC serves as a rapid, cost-effective method for monitoring reaction progress and making a preliminary assessment of purity. rsc.org For this compound, silica (B1680970) gel plates are a standard choice for the stationary phase. chemicalbook.com The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve good separation; a common system might involve a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate. researchgate.net After eluting the plate, the compound spots can be visualized under UV light (typically at 254 nm). researchgate.net For more specific detection, chemical staining agents can be used. For instance, ninhydrin (B49086) can be sprayed on the plate to produce a colored spot, indicating the presence of the primary amino group. chemicalbook.com
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile / Buffered Aqueous Solution | UV Spectrophotometry | Purity assessment, quantitative analysis |
| TLC | Silica Gel G | Toluene / Ethyl Acetate blends | UV light (254 nm), Ninhydrin stain | Reaction monitoring, qualitative purity check |
Advanced Spectroscopic Characterization in Research Contexts (e.g., NMR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation. For this compound, both ¹H NMR and ¹³C NMR spectra provide critical data. Spectra are often recorded in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons from the amino and carboxylic acid groups. geo-leo.de
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would display signals for the three protons on the benzene ring. The methoxycarbonyl group would exhibit a singlet integrating to three protons, typically in the 3.6-3.9 ppm range. The amino group protons would appear as a broad singlet, and the acidic proton of the carboxyl group would also be present, often at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. One would expect to see nine distinct signals: six for the aromatic carbons, one for the carboxylic acid carbonyl, one for the ester carbonyl, and one for the methoxy (B1213986) carbon. The chemical shifts of the carbonyl carbons are characteristically found far downfield (>165 ppm). researchgate.net
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | ~7.0 - 8.0 | Multiplet |
| ¹H | Amino (NH₂) | Variable, broad | Singlet (broad) |
| ¹H | Carboxyl (COOH) | >12.0 | Singlet (broad) |
| ¹H | Methoxy (OCH₃) | ~3.8 | Singlet |
| ¹³C | Carbonyl (C=O) | ~165 - 170 | - |
| ¹³C | Aromatic (Ar-C) | ~110 - 150 | - |
| ¹³C | Methoxy (OCH₃) | ~52 | - |
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (molecular weight 195.17 g/mol ) is expected to be detected as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 196.18. High-Resolution Mass Spectrometry (HRMS) can further confirm the elemental formula (C₉H₉NO₄) by providing a highly accurate mass measurement.
Purity Assessment and Quality Control for Research Applications
For research applications, ensuring high purity of this compound is critical, as impurities can lead to erroneous experimental results. A Certificate of Analysis for a research-grade compound will typically include data from several analytical methods.
Purity by HPLC: This is the standard for determining the purity percentage. For most research applications, a purity of ≥98% is required, with high-purity standards often exceeding 99%.
Identity Confirmation: The identity is confirmed by comparing the acquired spectroscopic data (NMR, MS) with established reference data for the compound.
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid. For this compound, the literature melting point is reported to be in the range of 217-220 °C. chemsrc.com A broad or depressed melting point would suggest the presence of impurities.
Residual Solvent and Metal Analysis: Depending on the synthetic route, analysis for residual solvents (by GC-MS) or trace heavy metals (by ICP-MS) may be performed to ensure they are below acceptable limits for specific research applications.
| Analytical Test | Purpose | Typical Specification for Research Grade |
|---|---|---|
| HPLC | Quantify purity and detect impurities | ≥98% |
| ¹H NMR | Confirm chemical structure | Conforms to structure |
| Mass Spectrometry | Confirm molecular weight and formula | Conforms to expected m/z |
| Melting Point | Assess purity of crystalline solid | 217-220 °C (sharp range) |
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Avenues and Targets
While 3-Amino-4-(methoxycarbonyl)benzoic acid is a known intermediate in the synthesis of therapeutic agents, its own potential and that of its direct derivatives in targeting novel therapeutic pathways remains an area of active investigation. Current research trends suggest a focus on developing new drug candidates by incorporating this molecule to enhance pharmacological properties. smolecule.com
Derivatives of aminobenzoic acids have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. smolecule.comchitkara.edu.in Future work will likely involve the synthesis and screening of novel analogs of this compound to identify compounds with potent and selective activity against a range of therapeutic targets. For instance, related structures have been investigated as inhibitors of enzymes crucial for cancer progression and bacterial survival. nih.govresearchgate.net A key future direction is the rational design of derivatives that can modulate specific biological pathways implicated in various diseases.
| Potential Therapeutic Area | Potential Molecular Targets | Rationale/Supporting Evidence for Analogs |
|---|---|---|
| Oncology | Tubulin, Carbonic Anhydrases, Kinases | Derivatives of related aminobenzoic acids have demonstrated antiproliferative activity and inhibition of key enzymes in cancer cell growth. nih.govnih.govmdpi.com |
| Infectious Diseases | Dihydropteroate synthase (DHPS), Other essential bacterial enzymes | The aminobenzoic acid scaffold is a known pharmacophore in antimicrobial agents. chitkara.edu.inresearchgate.netnih.gov |
| Metabolic Disorders | Sodium-glucose co-transporter 2 (SGLT2) | The parent compound is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes management. |
| Neurodegenerative Diseases | Cholinesterases (AChE, BChE) | Various aminobenzoic acid derivatives have been evaluated for their potential in treating Alzheimer's disease by inhibiting these enzymes. researchgate.net |
Development of More Efficient and Sustainable Synthetic Strategies
The classical synthesis of this compound often involves multi-step processes that may include nitration followed by reduction. A significant future research direction is the development of more efficient and environmentally friendly synthetic methodologies. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use renewable feedstocks.
Biocatalysis: The use of enzymes or whole-cell systems to perform chemical transformations offers high selectivity and mild reaction conditions. researchgate.net Future research could focus on identifying or engineering enzymes, such as aminotransferases or hydrolases, that can catalyze key steps in the synthesis of this compound and its derivatives. nih.gov This approach can lead to more sustainable manufacturing processes. researchgate.net
Flow Chemistry: Continuous-flow synthesis presents several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. rsc.orgresearchgate.neteuropa.eu Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and safer handling of potentially hazardous reagents and intermediates. rsc.orgresearchgate.net
| Synthetic Strategy | Key Advantages | Future Research Focus |
|---|---|---|
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, potential for using renewable feedstocks. researchgate.netrsc.org | Discovery and engineering of novel enzymes, optimization of fermentation and reaction conditions. nih.gov |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability, automation, and potential for higher purity products. researchgate.neteuropa.eu | Development of robust continuous-flow protocols, integration of in-line purification and analysis. |
| Catalytic Methods | Increased efficiency, potential for new reaction pathways, use of recyclable catalysts. | Design of novel catalysts for selective amination, carboxylation, or esterification on the benzene (B151609) ring. |
Elucidation of Complex Biological Mechanisms and Pathways
Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents or research tools. Future research will focus on elucidating these complex mechanisms. The compound's interaction with proteins in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids, has been noted as an area for further study.
Advanced computational and experimental techniques will be pivotal in this endeavor. Molecular docking simulations can predict the binding modes of these compounds to target proteins, providing insights for the design of more potent and selective inhibitors. nih.gov Furthermore, structural biology techniques like X-ray crystallography and NMR spectroscopy can be used to determine the precise interactions between these molecules and their biological targets. Investigating how these compounds affect cellular signaling pathways and gene expression will also be a key area of future research.
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
The structure of this compound makes it an ideal scaffold for combinatorial chemistry. nih.gov Its multiple functional groups (amino, carboxyl, and ester) allow for the attachment of a wide variety of chemical moieties, enabling the rapid generation of large and diverse compound libraries.
Future efforts will likely involve the use of solid-phase synthesis techniques, such as the "split and pool" method, to create extensive libraries based on this scaffold. nih.govcrsubscription.com These libraries can then be subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activities against a multitude of targets. imperial.ac.uk This approach significantly accelerates the early stages of drug discovery by efficiently exploring a vast chemical space. crsubscription.com The development of efficient solid-phase synthesis strategies and linkers compatible with the this compound core will be essential for the success of these endeavors. nih.govmdpi.com
Emerging Applications in Chemical Biology and Advanced Materials Science
Beyond its traditional role in pharmaceuticals, this compound is emerging as a versatile building block in chemical biology and materials science.
Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. rsc.orgyoutube.com By attaching fluorescent tags or reactive groups, these probes can be used to label specific proteins or investigate enzyme function within complex biological systems.
Advanced Materials Science: A significant breakthrough has been the synthesis of a conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). scholaris.ca This novel hydrogel has shown promise in re-synchronizing myocardial contraction after infarction, offering a potential therapy for cardiac arrhythmia. scholaris.ca Future research will focus on optimizing the properties of this and other similar polymers for various biomedical applications, including tissue engineering and drug delivery. researchgate.netmdpi.comnih.gov The ability of this compound to form interesting self-assembled structures also opens up possibilities for its use in creating functional materials like liquid crystals and organic electronics. smolecule.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Amino-4-(methoxycarbonyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step functionalization of benzoic acid derivatives. For example, a methoxycarbonyl group can be introduced via esterification using methyl chloroformate under basic conditions (e.g., pyridine as a catalyst). Subsequent nitration and reduction steps may yield the amino group. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and purity. Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel .
- Key Data : Optimal yields (~70–85%) are achieved at 0–5°C for esterification, with excess methyl chloroformate (1.2–1.5 equiv) to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : NMR (DMSO-) reveals distinct peaks: methoxy protons at δ 3.8–3.9 ppm, aromatic protons (meta to amino) at δ 7.1–7.3 ppm, and carboxylic acid protons (if unesterified) at δ 12–13 ppm. NMR confirms the methoxycarbonyl group (δ ~165–170 ppm for carbonyl) .
- IR : Stretching vibrations for -NH (3300–3500 cm), ester C=O (1720–1740 cm), and carboxylic acid O-H (2500–3000 cm) .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 210.1 (calculated for CHNO) .
Q. How is this compound utilized as a biochemical reagent or intermediate?
- Methodological Answer : The amino and carboxylic acid groups enable its use in peptide coupling (e.g., via EDC/HOBt activation) or as a ligand in metal-organic frameworks (MOFs). For example, it can coordinate with Zr nodes to form stable MOFs for catalysis or gas storage. In biochemical assays, its solubility in DMSO (50–100 mg/mL) facilitates stock solutions for enzyme inhibition studies .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : The amino group (-NH) is a strong ortho/para-directing group, while the methoxycarbonyl (-COOCH) is meta-directing. Computational studies (DFT at B3LYP/6-31G*) show that electron density at the aromatic ring positions governs reactivity. For instance, bromination predominantly occurs at the para position to the amino group due to favorable transition-state stabilization .
Q. How can computational modeling optimize its electronic properties for material science applications?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox activity. For MOF design, simulations (e.g., using Materials Studio) assess binding energies with metal ions like Cu or Zn. Solvent effects (e.g., dielectric constant of water vs. DMF) are modeled via COSMO-RS to predict stability in different media .
Q. What strategies resolve contradictions in reported solubility data across solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or pH-dependent ionization. For example, in aqueous solutions (pH > 5), the carboxylic acid deprotonates, increasing solubility. Systematic studies using dynamic light scattering (DLS) and HPLC-UV quantify solubility at varying pH (2–10) and temperatures (25–60°C). Co-solvency with PEG-400 can enhance solubility by 3–5 fold .
Q. How is this compound applied in adsorption studies for metal recovery?
- Methodological Answer : The carboxylic acid group chelates transition metals (e.g., Pd, Pt) in acidic conditions (pH 2–3). Batch adsorption experiments (25°C, 24 h) with ICP-MS analysis show a capacity of ~120 mg Pd/g adsorbent. Competitive binding studies in mixed-metal solutions (Pt/Pd/Rh) require Langmuir isotherm modeling to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
